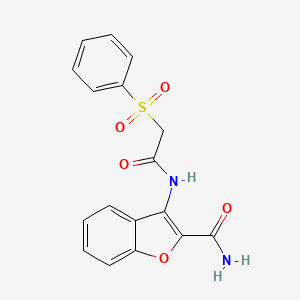![molecular formula C17H13F3N4O3 B2473684 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(trifluoromethyl)benzamide CAS No. 2034504-23-7](/img/structure/B2473684.png)
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(trifluoromethyl)benzamide is a complex organic compound known for its unique chemical structure and diverse applications in scientific research. This compound contains a pyrido[2,3-d]pyrimidine core, which is a fused bicyclic ring system, and a benzamide moiety substituted with a trifluoromethyl group. It is often studied for its potential biological activities and its role as a chemical intermediate in various synthetic processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common method includes:
Formation of the pyrido[2,3-d]pyrimidine core: : This step involves the condensation of appropriate heterocyclic precursors under reflux conditions in the presence of acidic or basic catalysts.
N-alkylation: : Introduction of the 2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl group via an alkylation reaction using alkyl halides.
Benzamide formation: : Coupling the intermediate with 4-(trifluoromethyl)benzoic acid or its derivatives using amide bond formation techniques, such as using coupling agents like EDCI or DCC.
Industrial Production Methods: In industrial settings, large-scale production of this compound might involve automated synthesis with continuous flow reactors to ensure high yields and purity. The use of protective groups during synthesis and subsequent deprotection steps are optimized for industrial-scale production to enhance efficiency and reduce costs.
化学反应分析
Types of Reactions:
Oxidation: : It can undergo oxidation reactions to form more oxidized derivatives.
Reduction: : Reduction can yield less oxidized forms, potentially altering its biological activity.
Substitution: : Various substituents can be introduced at specific positions on the molecule through nucleophilic or electrophilic substitution.
Oxidation: : Using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: : Employing reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : Utilizing reagents like halides (Br2, I2) or organometallic reagents (Grignard reagents).
Major Products: The major products depend on the type of reaction and the conditions applied. For instance, oxidation may yield more oxidized heterocyclic derivatives, while substitution reactions introduce new functional groups to enhance or modify the compound’s properties.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: : Used as an intermediate in synthesizing other complex organic molecules.
Enzyme Inhibition Studies: : Investigated for its potential to inhibit specific enzymes, revealing insights into enzyme function and regulation.
Drug Development: : Explored as a lead compound in the development of new pharmaceuticals due to its unique structure and potential biological activity.
Material Science:
作用机制
Molecular Targets and Pathways: The exact mechanism of action for N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(trifluoromethyl)benzamide varies depending on its application. In biological systems, it might interact with specific enzymes or receptors, potentially inhibiting or modulating their activity. These interactions can trigger downstream signaling pathways, leading to various cellular responses. Detailed studies involving molecular docking and biochemical assays are often employed to elucidate these mechanisms.
相似化合物的比较
Uniqueness: This compound's uniqueness lies in its specific trifluoromethyl-benzamide and pyrido[2,3-d]pyrimidine core, which confer distinct chemical properties and potential biological activities not found in other compounds.
Similar Compounds:N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide: : Lacks the trifluoromethyl group.
4-(Trifluoromethyl)benzamide: : Does not contain the pyrido[2,3-d]pyrimidine moiety.
Pyrido[2,3-d]pyrimidin-4-one derivatives: : Similar core structure but different substituents.
属性
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O3/c18-17(19,20)11-5-3-10(4-6-11)14(25)22-8-9-24-15(26)12-2-1-7-21-13(12)23-16(24)27/h1-7H,8-9H2,(H,22,25)(H,21,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWCXAWRHSCEOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)N(C2=O)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-ethyl-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2473603.png)
![Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2473604.png)
![1-[(3S,10R,13S)-3-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R,6S)-3,4-Dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B2473606.png)
![2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2473607.png)

![N-(2,4-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2473612.png)

![7-isobutyl-5-(isopentylthio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2473616.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-{4-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)acetamide](/img/structure/B2473617.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2473618.png)
![methyl 5-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]furan-3-carboxylate, E](/img/structure/B2473619.png)
![2,2-diphenyl-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2473621.png)

